molecular formula C9H8ClF2NO2 B2687928 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid CAS No. 1259981-12-8

2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid

Cat. No.: B2687928
CAS No.: 1259981-12-8
M. Wt: 235.61
InChI Key: YJBUWXDINABXBB-ZETCQYMHSA-N
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Description

2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with chlorine and fluorine atoms, and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-chloro-3,6-difluorobenzene.

    Nitration: The phenyl derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst.

    Alkylation: The amino group is alkylated with a suitable alkyl halide to form the desired propanoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Reduced derivatives with simpler alkyl or aryl groups.

    Substitution: Substituted derivatives with various functional groups replacing chlorine or fluorine.

Scientific Research Applications

2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 2-Amino-3-(3,6-difluorophenyl)propanoic acid
  • 2-Amino-3-(2,3-dichlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric effects, making this compound valuable for specific research and industrial applications.

Biological Activity

2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid is an organic compound classified as an amino acid. Its unique structure, featuring a propanoic acid backbone with a phenyl ring substituted by chlorine and fluorine atoms, allows it to exhibit significant biological activities. This article explores its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF2NO2C_9H_8ClF_2NO_2. The presence of chlorine and fluorine atoms contributes to its unique electronic properties and reactivity.

PropertyValue
Molecular Weight235.62 g/mol
Boiling PointNot available
SolubilitySoluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to significant alterations in enzyme activity and biochemical pathways.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, which may have implications in therapeutic contexts.
  • Protein Interactions : The compound's structural features allow it to bind selectively to certain proteins, thereby influencing their function.

Biological Activities

Research has highlighted several key areas where this compound demonstrates biological activity:

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

The compound has shown promise in anticancer research. Its ability to modulate specific signaling pathways may inhibit tumor growth and proliferation. Case studies have indicated its effectiveness against certain cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(2-chlorophenyl)propanoic acidC9H10ClNO2Lacks fluorine substitutions
2-Amino-3-(3,6-difluorophenyl)propanoic acidC9H8F2NO2Different substitution pattern on the phenyl ring
2-Amino-3-(2,3-dichlorophenyl)propanoic acidC9H8Cl2NO2Contains two chlorine atoms on the phenyl ring

Case Studies

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : A study demonstrated that this compound effectively inhibits DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management .
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .

Properties

IUPAC Name

2-amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-8-4(3-7(13)9(14)15)5(11)1-2-6(8)12/h1-2,7H,3,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBUWXDINABXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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